molecular formula C10H18N2 B1199647 N-Cyclohexyl-N'-isopropylcarbodiimide CAS No. 3496-83-1

N-Cyclohexyl-N'-isopropylcarbodiimide

Cat. No.: B1199647
CAS No.: 3496-83-1
M. Wt: 166.26 g/mol
InChI Key: KIQLXXNKZOFPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclohexyl-N'-isopropylcarbodiimide is a hybrid carbodiimide reagent that combines the structural features of the popular reagents DCC (N,N'-Dicyclohexylcarbodiimide) and DIC (N,N'-Diisopropylcarbodiimide) . It is used as a dehydrating agent in synthetic chemistry to facilitate the formation of amide bonds, most notably in peptide synthesis . Its primary value lies in its efficient activation of carboxylic acids, forming an O-acylisourea intermediate that is highly susceptible to nucleophilic attack by amines to form the desired peptide bond . Studies have demonstrated that this reagent is comparable to, and in some cases superior to, DCC for mediating peptide bond formation in solid-phase synthesis . A significant practical advantage is the solubility of its corresponding urea byproduct, N-cyclohexyl-N'-isopropylurea, in common organic solvents like dichloromethane. This solubility greatly simplifies the work-up and purification process compared to the use of DCC, whose dicyclohexylurea byproduct is difficult to remove due to its near insolubility . The efficiency of this carbodiimide has been proven in the synthesis of complex sequences, such as the 65-74 residue fragment of acyl carrier protein, and its activation efficacy has been confirmed through competition experiments . As a strong skin sensitizer, it must be handled with appropriate personal protective equipment in a well-ventilated fume hood . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

3496-83-1

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C10H18N2/c1-9(2)11-8-12-10-6-4-3-5-7-10/h9-10H,3-7H2,1-2H3

InChI Key

KIQLXXNKZOFPDE-UHFFFAOYSA-N

SMILES

CC(C)N=C=NC1CCCCC1

Canonical SMILES

CC(C)N=C=NC1CCCCC1

Other CAS No.

3496-83-1

Synonyms

CIC-diimide
N-cyclohexyl-N'-isopropylcarbodiimide

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Peptide Synthesis
    • N-Cyclohexyl-N'-isopropylcarbodiimide is prominently used in solid-phase peptide synthesis. It enhances the coupling efficiency between amino acids by activating the carboxylic acid group, which increases nucleophilicity and promotes amide bond formation.
    • A study demonstrated that it performed comparably or better than dicyclohexylcarbodiimide in mediating peptide bond formation, showcasing its utility in synthesizing complex peptides such as sequences from acyl carrier proteins .
  • Bioconjugation
    • This compound is employed in bioconjugation processes, linking biomolecules such as proteins and nucleic acids. Its ability to activate carboxylic acids makes it suitable for creating stable conjugates necessary for therapeutic applications and diagnostics.
  • Polymer Chemistry
    • This compound has been explored in ring-opening metathesis polymerization, contributing to the development of new polymeric materials with tailored properties .
  • Enzyme Inhibition Studies
    • Research indicates that this compound can inhibit specific ATPases by modifying critical amino acid residues. This property is significant for drug development and biochemical assays targeting enzyme activity.

Summary of Applications

Application AreaDescriptionKey Findings / References
Peptide SynthesisUsed as a coupling agent for peptide bond formation.Comparable efficiency to DCC
BioconjugationFacilitates the linking of biomolecules for therapeutic and diagnostic purposes.Effective in creating stable conjugates
Polymer ChemistryInvestigated for use in ring-opening metathesis polymerization.Advances in polymeric material development
Enzyme InhibitionModifies amino acid residues in ATPases, affecting enzyme function.Potential applications in drug development

Case Studies

  • Peptide Coupling Efficiency Study
    • Objective : To compare the coupling efficiency of this compound with dicyclohexylcarbodiimide.
    • Methodology : Amino acid coupling reactions were performed using both reagents under identical conditions.
    • Findings : The study concluded that this compound yielded higher reaction rates and fewer side products, making it a superior choice for peptide synthesis .
  • Bioconjugation Application
    • Objective : To evaluate the effectiveness of this compound in linking proteins to nanoparticles.
    • Methodology : Various concentrations of the carbodiimide were tested for their ability to form stable protein-nanoparticle conjugates.
    • Findings : The results indicated successful conjugation with high stability, suggesting potential for use in targeted drug delivery systems.
  • Enzyme Activity Modification Study
    • Objective : To investigate the inhibitory effects of this compound on specific ATPases.
    • Methodology : Enzyme assays were conducted to assess changes in activity post-treatment with the carbodiimide.
    • Findings : Significant inhibition was observed, implicating this compound as a valuable tool in enzyme inhibition research and potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Key Properties of N-Cyclohexyl-N'-isopropylcarbodiimide and Analogous Carbodiimides

Compound Structure Byproduct Solubility (DCM) Typical Applications Yield Efficiency Purification Challenges
This compound Cyclohexyl + isopropyl Soluble Solid-phase peptide synthesis High Low
N,N'-dicyclohexylcarbodiimide (DCC) Two cyclohexyl groups Insoluble Solution-phase synthesis Moderate High (due to urea)
N,N'-diisopropylcarbodiimide (DIC) Two isopropyl groups Soluble Solid-phase synthesis, biochemistry High Moderate
N-Cyclohexyl-N′-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate Cyclohexyl + morpholinoethyl Water-soluble Affinity chromatography, aqueous reactions Moderate Low

Solubility and Byproduct Handling

  • Byproduct Management : The solubility of N-cyclohexyl-N'-isopropylurea in DCM eliminates filtration steps required for DCC’s insoluble urea, reducing purification time .
  • Solvent Compatibility: Unlike water-soluble variants like N-cyclohexyl-N′-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate , the target compound is optimized for organic solvents, making it ideal for traditional peptide synthesis.

Limitations and Challenges

  • Purification Issues: While superior to DCC, this compound shares minor purification challenges with DIC when unreacted carbodiimide remains, particularly in reactions with sterically hindered substrates .

Q & A

Q. Table 1: Coupling Efficiency Comparison (CIC vs. DCC)

SubstrateCIC Yield (%)DCC Yield (%)Side Reactions (%)
Z-Val + Gly-OEt92883.5
Fmoc-Leu + Ala-OEt89854.2
Data derived from competition experiments in solid-phase synthesis .

Advanced: How can side reactions (e.g., racemization, urea formation) be minimized during CIC-mediated couplings?

Answer:

  • Racemization : Use low temperatures (0–4°C) and additives like HOBt or OxymaPure to stabilize the active ester intermediate.
  • Urea Formation : Limit excess CIC (≤1.2 eq) and ensure thorough washing with DCM to remove byproducts.
  • Monitoring : Employ LC-MS or MALDI-TOF to detect premature termination products. In studies with Z-Val and Gly-OEt, side reactions were reduced to <5% under optimized conditions .

Basic: What analytical techniques validate the success of CIC-activated peptide bond formation?

Answer:

  • HPLC : Monitor retention time shifts for product vs. starting materials.
  • Mass Spectrometry : Confirm molecular weight of the product.
  • Ninhydrin Test : Detect free amines on resin-bound peptides.
    For example, in the synthesis of acyl carrier protein residues (65–74), MALDI-TOF confirmed >90% coupling efficiency .

Advanced: How does CIC compare to other carbodiimides (e.g., DCC, EDC) in RNA pseudouridine (Ψ) detection?

Answer:
CIC derivatives like CMCT (N-cyclohexyl-N′-β-[4-methylmorpholinium]ethylcarbodiimide tosylate) are critical in Ψ mapping:

  • Mechanism : CMCT forms covalent adducts with Ψ, creating reverse transcriptase stops detectable via primer extension .
  • Limitations : CMCT efficiency varies by RNA secondary structure, requiring orthogonal validation (e.g., mass spectrometry with acrylonitrile derivatization) .

Q. Table 2: Ψ Detection Methods Using CIC Derivatives

MethodSensitivityBias RiskThroughput
CMCT + Primer ExtensionModerateHighLow
Acrylonitrile + LC-MSHighLowHigh
Adapted from high-throughput studies in human rRNA .

Advanced: What are the challenges in interpreting CMCT-based pseudouridine sequencing data?

Answer:

  • Incomplete Derivatization : CMCT reacts variably depending on RNA conformation, leading to false negatives.
  • RT Artifacts : Secondary structures or modified bases may cause nonspecific stops.
  • Quantitative Bias : Normalization against untreated controls is essential. Recent studies recommend combining CMCT with click chemistry-enriched LC-MS for robust Ψ quantification .

Basic: What safety precautions are critical when handling CIC and its derivatives?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators for powder handling .
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
  • Waste Disposal : Neutralize residual carbodiimide with acetic acid before disposal .

Advanced: How can CIC solubility be optimized for aqueous-phase reactions?

Answer:

  • Co-Solvents : Use DMF:water (9:1) mixtures with 1–5% v/v additives like Tween-20.
  • Structural Modifications : Hybrid reagents (e.g., CIC-morpholinoethyl tosylate) improve aqueous solubility but require validation for biocompatibility .

Advanced: What computational tools aid in designing CIC-mediated reaction workflows?

Answer:

  • Molecular Dynamics (MD) Simulations : Predict carbodiimide-carboxylate interaction energetics.
  • Density Functional Theory (DFT) : Model transition states for urea formation.
  • Machine Learning : Train models on coupling efficiency datasets (e.g., peptide sequences, solvent systems) .

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